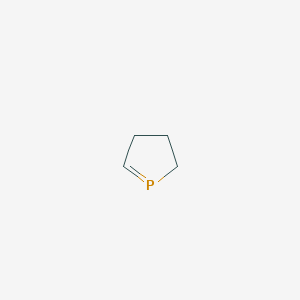

Phospholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phospholine is a five-membered heterocyclic compound containing a phosphorus atom. It is a valuable target in synthetic organophosphorus chemistry due to its unique structural and chemical properties. This compound derivatives are widely used as ligands in transition metal-catalyzed reactions and as organocatalysts in various organic transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phospholine can be synthesized through several methods. One common approach involves the isomerization of 3-phospholene oxides to 2-phospholene oxides. This can be achieved by heating 3-phospholene oxides in methanesulfonic acid or via the formation of cyclic chlorophosphonium salts . Another method involves the double bond rearrangement of 3-phospholene oxides under thermal conditions or in the presence of a base .

Industrial Production Methods

Industrial production of phospholene typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Analyse Des Réactions Chimiques

Nucleophilic Addition and Zwitterion Formation

Phosphines initiate reactions by nucleophilic addition to electrophilic substrates (e.g., alkenes, allenes, alkynes), forming zwitterionic intermediates. These intermediates drive subsequent transformations:

-

Example : Triphenylphosphine (PPh₃) adds to δ-acetoxy allenoates, generating a zwitterion that undergoes [3 + 2] cycloaddition with dinucleophiles (e.g., 2-sulfonamidomalonate) to yield pyrrolines .

-

Mechanism :

PPh3+Allene→Zwitterion→Michael Addition→CyclizationThe zwitterion’s stability is enhanced by bulky substituents (e.g., TMS groups) .

Michael Addition Reactions

Phosphines act as general base catalysts, deprotonating pronucleophiles (e.g., malonates, nitroalkanes) for conjugate additions:

-

Scope :

| Substrate | Nucleophile | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| Methyl vinyl ketone | Dimethyl malonate | PPh₃ | 85 | – |

| Acrylonitrile | Methanol | PMe₃ | 78 | – |

| β-Trifluoromethyl enone | β-Ketoester | Chiral P2a | 92 | 95 |

-

Asymmetric Variants : Chiral bifunctional phosphines (e.g., P2a , P14 ) enable enantioselective additions, achieving up to 99% ee .

[3 + 2] and [4 + 1] Cycloadditions

Phosphine-catalyzed annulations construct carbocycles and heterocycles:

-

[3 + 2] Cycloaddition : Allenes react with dinucleophiles (e.g., sulfonamidomalonates) to form pyrrolines .

-

[4 + 1] Cycloaddition : Allenyl imides react with ketimines, yielding cyclopentenoyl enamines (Scheme 6) .

-

Key Intermediate : α-Phosphonium vinyl methyl ketene (2–21 ) facilitates 1,4-bis-electrophilic reactivity .

Rauhut-Currier (RC) Reactions

Intramolecular and intermolecular RC reactions form C–C bonds via conjugate addition/elimination:

-

Intramolecular RC : Dienones cyclize to α-alkylidene-γ-lactones using chiral phosphines (e.g., P5 ), achieving up to 99% ee .

-

Intermolecular RC : Cross-reactions between 3-aroyl acrylates and vinyl ketones yield enantioselective adducts (e.g., 94% ee with P7 ) .

| Step | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|

| Zwitterion Formation | -12.5 | -6.7 |

| TS4 (Rate-Limiting) | 79.1 | 81.2 |

Catalytic Carbodiimide Formation

Phosphine oxides (e.g., MPPO) mediate carbodiimide (CDI) synthesis from isocyanates:

Asymmetric Catalysis and Enantioselective Reactions

Chiral phosphines enable stereocontrol in diverse transformations:

Applications De Recherche Scientifique

Treatment of Glaucoma

Phospholine is predominantly used in managing various forms of glaucoma, particularly open-angle and aphakic glaucoma. The mechanism involves inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine at the neuromuscular junction, which leads to enhanced ciliary muscle contraction and increased aqueous humor outflow.

- Efficacy Studies : A comparative study indicated that this compound's intraocular pressure-lowering effect is comparable to that of timolol in cases of aphakic glaucoma. The study highlighted that this compound provides stable intraocular pressure regulation and may be preferred over timolol in certain scenarios .

Post-Surgical Considerations

This compound has been noted for its systemic absorption post-lacrimal surgery, leading to potential toxicity. A case study reported severe complications following conjunctivodacryocystorhinostomy in a patient on long-term this compound therapy, underscoring the need for careful monitoring during and after surgical interventions .

Side Effects and Toxicity

While effective, this compound can cause side effects such as reduced pupillary diameter and myopia due to its cholinergic activity. Furthermore, systemic absorption can lead to adverse effects like diarrhea and fatigue, particularly after surgical procedures involving the lacrimal system .

Case Studies and Clinical Observations

A review of clinical observations reveals diverse outcomes associated with this compound treatment:

- Case Study 1 : A 72-year-old patient experienced severe systemic reactions post-surgery while on this compound drops, illustrating the importance of recognizing potential drug toxicity following ocular surgeries .

- Case Study 2 : Another study demonstrated long-term efficacy in controlling intraocular pressure among patients with chronic open-angle glaucoma treated with this compound over several months .

Mécanisme D'action

The mechanism of action of phospholene involves its interaction with molecular targets through its phosphorus atom. In catalytic processes, phospholene acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .

Comparaison Avec Des Composés Similaires

Phospholine is unique among phosphorus-containing heterocycles due to its five-membered ring structure. Similar compounds include:

Phospholane: A saturated five-membered ring containing a phosphorus atom.

Phosphorine: An aromatic six-membered ring with a phosphorus atom.

Phosphinine: Another aromatic six-membered ring with a phosphorus atom.

This compound’s distinct reactivity and structural properties make it a valuable compound in both academic and industrial research .

Propriétés

Formule moléculaire |

C4H7P |

|---|---|

Poids moléculaire |

86.07 g/mol |

Nom IUPAC |

3,4-dihydro-2H-phosphole |

InChI |

InChI=1S/C4H7P/c1-2-4-5-3-1/h3H,1-2,4H2 |

Clé InChI |

JHYNEQNPKGIOQF-UHFFFAOYSA-N |

SMILES |

C1CC=PC1 |

SMILES canonique |

C1CC=PC1 |

Synonymes |

phospholine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.